molecular formula C22H26N4O B2374709 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941908-28-7

4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No. B2374709
CAS RN: 941908-28-7
M. Wt: 362.477
InChI Key: PUPWKDHQBFEMES-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide”, there are general methods for the synthesis of similar indole derivatives. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . Another study discusses the rapid and mild generation of an (1 H -indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .

Scientific Research Applications

5-HT(1A) Receptor Affinity and Activity

  • A study by Heinrich et al. (2004) on indolebutylamines, including compounds structurally similar to 4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide, revealed these compounds as potent 5-HT(1A) agonists. They are useful in studying mood disorders due to their selectivity and affinity for the 5-HT(1A) receptor, indicating potential applications in psychopharmacology research (Heinrich et al., 2004).

Anti-HIV Activity

  • Research by Al-Masoudi et al. (2007) synthesized derivatives related to this compound, focusing on their potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity. This suggests the compound's relevance in developing antiviral drugs (Al-Masoudi et al., 2007).

Potential Antipsychotic Agents

  • Norman et al. (1996) investigated heterocyclic analogues of this compound for potential use as antipsychotic agents. These compounds showed promising in vivo activities, comparable to existing antipsychotic drugs, suggesting their application in treating psychiatric disorders (Norman et al., 1996).

Melatonergic MT2 Selective Agents

  • Research by Mattson et al. (2003) developed N-acyl-4-indanyl-piperazines, structurally related to this compound, as high-affinity binders to melatonergic MT2 receptors. These compounds, particularly effective in advancing circadian phases in rats, highlight potential applications in sleep and circadian rhythm disorders (Mattson et al., 2003).

Antimycobacterial Agents

  • Reddy et al. (2014) synthesized molecules structurally related to this compound and evaluated them for their inhibitory activity against Mycobacterium tuberculosis DNA GyrB. This indicates potential applications in developing antimycobacterial agents (Reddy et al., 2014).

Future Directions

The future directions for research on “4-benzyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities .

properties

IUPAC Name

4-benzyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-2-25-17-20(19-10-6-7-11-21(19)25)23-22(27)26-14-12-24(13-15-26)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPWKDHQBFEMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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